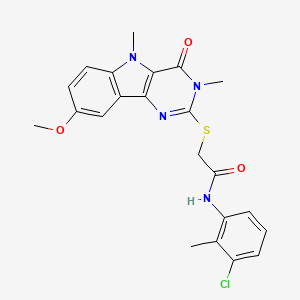![molecular formula C17H18F6N2O B2521393 2-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 328110-31-2](/img/structure/B2521393.png)
2-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,1,1,3,3,3-hexafluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,1,1,3,3,3-hexafluoropropan-2-ol" is a complex molecule that likely exhibits interesting chemical and physical properties due to its structural features, such as the dimethylamino group, the pyrrole ring, and the hexafluoropropanol moiety. While the exact molecule is not directly studied in the provided papers, related compounds with similar functional groups have been synthesized and analyzed, providing insights into the potential behavior of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, where the key functional groups are introduced through various chemical transformations. For instance, the synthesis of a compound with a dimethylamino phenyl group has been achieved using a Mannich base derived from 2-acetylthiophene, which was then used in alkylation and ring closure reactions to generate a diverse library of compounds . Similarly, the synthesis of a molecule containing a hexafluoropropanol moiety was performed by reacting phenol with hexafluoroacetone, using mesitylene as a solvent and methanesulfonic acid as a catalyst . These methods could potentially be adapted to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques, such as FT-IR, NMR (both 1H and 13C), and UV-visible spectroscopy, as well as X-ray crystallography . These studies provide detailed information on the molecular geometry, electronic properties, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the behavior of the compound.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through their participation in various reactions. For example, the dimethylamino group can be involved in the exchange with other amines or in N-alkylation reactions with azoles . The presence of a hexafluoropropanol group suggests potential reactivity at the hydroxyl groups, which can be deprotonated and used to synthesize organic fluoro-containing polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structural features have been investigated, revealing interesting behaviors such as dual fluorescence and nonlinear optical properties . The presence of the hexafluoropropanol group is likely to impart high electronegativity and could affect the compound's solubility and reactivity . The thermodynamic properties of these compounds have also been calculated at different temperatures, providing insights into their stability and reactivity under various conditions .
Scientific Research Applications
pH Sensing Applications
One application of dimethylamino-containing compounds is in the development of pH sensors. A study demonstrates the synthesis of a mono-substitutional bis(difluoroboron)1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine (BOPHY) dye with a (p-dimethylamino)styryl group. This compound exhibited significant fluorescence upon protonation of the tertiary amine function, suggesting its utility as a pH probe due to dramatic increases in fluorescence intensity in response to pH changes (Xin-Dong Jiang et al., 2015).
Optical and Electronic Material Design
Research into the synthesis and characterization of ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (EDPADPC) illustrates the compound's potential in forming new heterocyclic compounds and its utility as a non-linear optical (NLO) material due to its significant first hyperpolarizability. This property is essential for developing advanced optical materials with potential applications in telecommunications and information processing (R. N. Singh et al., 2014).
Polymerization Catalysts
A study on zirconium and hafnium complexes containing electron-withdrawing diamido/donor ligands shows the influence of these complexes on polymerization processes, particularly in the polymerization of 1-hexene. The research highlights the role of ortho halides in modifying polymerization rates and suggests these complexes' potential in tailoring the properties of polymeric materials (R. Schrock et al., 2003).
Synthesis of Structurally Diverse Compounds
Another application is in generating structurally diverse libraries of compounds through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. This method allows for the efficient production of various dithiocarbamates, thioethers, and other derivatives, showcasing the versatility of dimethylamino-containing compounds in synthetic chemistry (G. Roman, 2013).
properties
IUPAC Name |
2-[1-[4-(dimethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F6N2O/c1-10-9-14(15(26,16(18,19)20)17(21,22)23)11(2)25(10)13-7-5-12(6-8-13)24(3)4/h5-9,26H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLOCDHBCUJFSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)N(C)C)C)C(C(F)(F)F)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,1,1,3,3,3-hexafluoropropan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(2-chlorobenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2521320.png)

![N-[2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2521324.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylpropanamide](/img/structure/B2521327.png)
![1-[(3-chlorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid](/img/structure/B2521328.png)
![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-bromophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2521329.png)


